molecular formula C30H30FN3O5S B11081139 Ethyl 4-[3-(2-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[3-(2-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11081139
M. Wt: 563.6 g/mol
InChI Key: LTYZHCPWKMSTRO-UHFFFAOYSA-N
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Description

ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound with a unique structure that includes fluorobenzyl, propoxyanilino, and imidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution: reactions to introduce the fluorobenzyl group.

    Condensation reactions: to form the imidazolidinyl ring.

    Esterification: to attach the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and catalysis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Material Science: It is explored for its properties in the development of new materials and polymers.

Mechanism of Action

The mechanism by which ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C30H30FN3O5S

Molecular Weight

563.6 g/mol

IUPAC Name

ethyl 4-[3-[(2-fluorophenyl)methyl]-5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C30H30FN3O5S/c1-3-17-39-24-15-11-22(12-16-24)32-27(35)18-26-28(36)34(23-13-9-20(10-14-23)29(37)38-4-2)30(40)33(26)19-21-7-5-6-8-25(21)31/h5-16,26H,3-4,17-19H2,1-2H3,(H,32,35)

InChI Key

LTYZHCPWKMSTRO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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